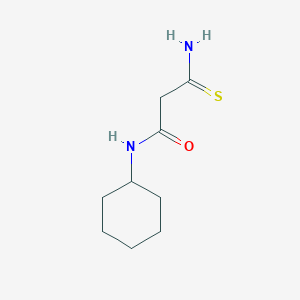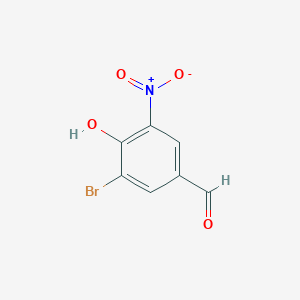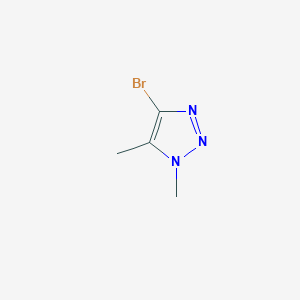
1-(2-(4-Brom-2-chlorphenoxy)ethyl)pyrrolidin
Übersicht
Beschreibung
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a pyrrolidine ring attached to an ethyl chain, which is further connected to a phenoxy group substituted with bromine and chlorine atoms. Its molecular formula is C12H15BrClNO, and it has a molecular weight of 304.61 g/mol .
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Vorbereitungsmethoden
The synthesis of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-chlorophenol and 2-bromoethylamine.
Reaction Conditions: The 4-bromo-2-chlorophenol is reacted with 2-bromoethylamine in the presence of a base such as potassium carbonate to form the intermediate 2-(4-bromo-2-chlorophenoxy)ethylamine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the ethyl chain.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s phenoxy group allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine: Contains a morpholine ring, which may alter its chemical and biological properties.
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)azetidine:
The uniqueness of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine lies in its specific combination of the pyrrolidine ring and the substituted phenoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZMEAHRGLPSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














